molecular formula C6H2F4O2 B102897 Tetrafluorobenzene-1,3-diol CAS No. 16840-25-8

Tetrafluorobenzene-1,3-diol

Cat. No. B102897
CAS RN: 16840-25-8
M. Wt: 182.07 g/mol
InChI Key: NLQBQVXMWOFCAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrafluorobenzene derivatives involves various chemical reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the mercuration of different tetrafluorobenzenes with mercuric trifluoroacetate has been explored, leading to the formation of tetrafluorophenylmercuric trifluoroacetates and other derivatives .

Molecular Structure Analysis

The molecular structure of tetrafluorobenzene derivatives has been studied using various techniques. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene was determined to have a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The rotational spectra of 1,2,3,4-tetrafluorobenzene provided insights into its rotational and centrifugal distortion constants, which helped derive partial structural parameters . The molecular structure of 1,2,4,5-tetrafluorobenzene was also investigated using electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry .

Chemical Reactions Analysis

The chemical reactivity of tetrafluorobenzene derivatives is diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium produced more crowded derivatives . The mercuration reactions of tetrafluorobenzenes led to various organomercury compounds, showcasing the versatility of these reactions in synthesizing different derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzene derivatives are influenced by their molecular structures. The steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives was reflected in their 19F NMR spectroscopy, indicating crowded structures . The crystal packing of 1,2,3,5-tetrafluorobenzene was influenced by weak intermolecular interactions, highlighting the role of such interactions in the crystal packing of predominantly non-polar compounds . The thermal and photochemical stability of valence-bond isomers of perfluorinated derivatives also exemplifies the unique properties of these compounds .

Scientific Research Applications

  • Pharmaceuticals : Tetrafluorobenzene-1,3-diol could potentially be used in the pharmaceutical industry, although specific applications are not detailed in the sources available.

  • Organic Synthesis : Tetrafluorobenzene-1,3-diol might be used in organic synthesis, possibly as a reagent or catalyst.

  • Refrigerants : There’s a possibility that Tetrafluorobenzene-1,3-diol could be used in the development of refrigerants, although specific applications are not detailed.

  • Chemical Intermediates : Tetrafluorobenzene-1,3-diol could potentially be used as a chemical intermediate in various chemical reactions.

Safety And Hazards

Tetrafluorobenzene-1,3-diol is classified as an irritant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

As Tetrafluorobenzene-1,3-diol is primarily used for research and development , future directions may include further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBQVXMWOFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345218
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorobenzene-1,3-diol

CAS RN

16840-25-8
Record name Tetrafluorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Yang, Y Chen, DX Wang, L Zhao, MX Wang - Organic letters, 2013 - ACS Publications
Efficient synthesis of tetraoxacalix[2]perfluoroarene[2]triazines and their isomeric analogs from a one-pot macrocyclic condensation reaction of methoxy- and amino-substituted …
Number of citations: 21 pubs.acs.org
SY Zhuang, Y Cheng, Q Zhang, S Tong… - Angewandte …, 2020 - Wiley Online Library
i‐Corona[3]arene[3]tetrazines were synthesized from the nucleophilic aromatic substitution reaction of resorcinol and its derivatives with 3,6‐dichlorotetrazine in a one‐pot fashion …
Number of citations: 23 onlinelibrary.wiley.com
V Mehta, M Panchal, K Modi, A Kongor… - Curr Org …, 2015 - researchgate.net
Oxacalix [n] hetarene is the sub class of calixarene in which oxygen atom replaces the methylene bridge. Oxacalix [n] hetarene compounds represent an interesting class of …
Number of citations: 30 www.researchgate.net

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